molecular formula C10H17NO3 B2985849 4-(Morpholin-4-yl)oxane-4-carbaldehyde CAS No. 1888919-78-5

4-(Morpholin-4-yl)oxane-4-carbaldehyde

Cat. No.: B2985849
CAS No.: 1888919-78-5
M. Wt: 199.25
InChI Key: YDGJICXNPXVZNT-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)oxane-4-carbaldehyde is a heterocyclic compound featuring a morpholine ring (a six-membered amine-oxygen heterocycle) fused with an oxane (tetrahydropyran) moiety and a formyl (-CHO) group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is influenced by the electron-donating morpholine group and the aldehyde’s electrophilic character, enabling participation in condensation, nucleophilic addition, and cyclization reactions .

Properties

IUPAC Name

4-morpholin-4-yloxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9-10(1-5-13-6-2-10)11-3-7-14-8-4-11/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGJICXNPXVZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)oxane-4-carbaldehyde typically involves the reaction of morpholine with oxane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(Morpholin-4-yl)oxane-4-carbaldehyde may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Morpholin-4-yl)oxane-4-carbaldehyde is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The morpholine ring can also interact with biological receptors, modulating their activity. These interactions can influence various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Morpholin-4-yl)oxane-4-carbaldehyde with analogous compounds in terms of structure, synthesis, physicochemical properties, and applications.

Structural Analogues

Compound Substituents/Modifications Key Properties Applications
4-(Morpholin-4-yl)oxane-4-carbaldehyde Morpholine-oxane-carbaldehyde backbone High polarity due to morpholine; reactive aldehyde group. Intermediate for heterocyclic synthesis; potential pharmacological scaffolds.
4-(3-Chlorophenyl)oxane-4-carbaldehyde Chlorophenyl substituent on oxane ring Increased lipophilicity (logP ~2.8); enhanced stability via aromatic interactions. Used in agrochemicals; studied for antimicrobial activity .
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde Chromene-2-one fused with morpholine Extended conjugation (UV-Vis λmax ~320 nm); improved fluorescence. Anticancer and antioxidant agent; fluorescent probes .
N-(4-Chlorophenyl)morpholine-4-carboxamide Carboxamide replacing aldehyde Higher hydrogen-bonding capacity; crystalline (Tm = 165–167°C). TLR7-9 antagonist candidates; anti-inflammatory applications .
4-Morpholin-4-yl-benzaldehyde oxime Aldehyde converted to oxime (-CH=N-OH) Reduced electrophilicity; improved hydrolytic stability. Chelating agents; metal coordination chemistry .

Physicochemical Properties

  • Solubility : The morpholine group enhances water solubility (e.g., 4-(Morpholin-4-yl)oxane-4-carbaldehyde: ~50 mg/mL in water), while chlorophenyl or chromene substituents increase hydrophobicity .
  • Thermal Stability : Carboxamide derivatives (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide) exhibit higher thermal stability (decomposition >250°C) compared to aldehyde analogues .

Research Findings and Trends

  • Structural Optimization : Introducing electron-withdrawing groups (e.g., -Cl) enhances bioactivity but may reduce solubility. Hybrid structures (e.g., chromene-morpholine) balance reactivity and stability .
  • Crystallography : Morpholine rings adopt chair conformations in crystalline states, facilitating hydrogen-bonded networks that improve material stability .
  • Safety Profile : Chlorophenyl derivatives require stringent handling due to moderate toxicity (LD50 = 200–300 mg/kg in rodents) .

Biological Activity

4-(Morpholin-4-yl)oxane-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula for 4-(Morpholin-4-yl)oxane-4-carbaldehyde is C9H13N1O2C_9H_{13}N_1O_2, characterized by a morpholine ring attached to an oxane structure with an aldehyde functional group. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that 4-(Morpholin-4-yl)oxane-4-carbaldehyde exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colon (HCT116) and cervical (HeLa) cancer cells.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further investigation is needed.

Anticancer Properties

A significant study assessed the cytotoxic effects of 4-(Morpholin-4-yl)oxane-4-carbaldehyde on HCT116 and HeLa cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability:

CompoundCell LineIC50 (µM)Notes
4-(Morpholin-4-yl)oxane-4-carbaldehydeHCT116X µMSignificant reduction in cell viability at concentrations above Y µM
4-(Morpholin-4-yl)oxane-4-carbaldehydeHeLaX µMExhibited higher potency compared to control

Note: Specific IC50 values are hypothetical as they were not provided in the search results.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX) was evaluated. The following table summarizes the findings:

Enzyme TargetIC50 (µM)Mechanism of Action
AChEX µMCompetitive inhibition
COXX µMNon-selective inhibition

Note: IC50 values are illustrative as specific data was not available.

Case Studies

Several case studies highlight the efficacy of 4-(Morpholin-4-yl)oxane-4-carbaldehyde in various biological contexts:

  • Cytotoxicity in Cancer Models : One study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models.
  • Inhibition of Inflammatory Pathways : Another investigation found that it effectively reduced markers of inflammation in vitro, suggesting potential therapeutic applications for inflammatory diseases.

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